![molecular formula C9H9NO5 B1609736 Methyl 3-(hydroxymethyl)-5-nitrobenzoate CAS No. 53732-08-4](/img/structure/B1609736.png)
Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Overview
Description
Methyl 3-(hydroxymethyl)-5-nitrobenzoate (M3HN) is an organic compound that is used in a variety of scientific applications. It is a nitrobenzoate ester, which is a type of organic compound that contains a nitro group and a carboxylic acid ester. M3HN has been used in a variety of scientific fields, including biochemistry, biotechnology, and synthetic chemistry. This compound has been studied extensively and is known to have several biochemical and physiological effects. The purpose of
Scientific Research Applications
Crystal Structures and Anticonvulsant Activities
Studies on Zn(II) and Co(II) complexes involving 3-nitro-4-hydroxybenzoic acid and related compounds, including those similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, have been conducted to determine their anticonvulsant activities. These studies have provided insights into the unique bonding features and physical properties of these compounds, which can account for their anticonvulsant activities (D'angelo et al., 2008).
Corrosion Inhibition
Research into the development of novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, such as those structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has shown significant potential in the field of corrosion inhibition. These compounds have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid environments, showcasing their ability to form protective layers on metal surfaces and prevent surface damage (Rbaa et al., 2019).
Ligand-Receptor Interactions
Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, with studies involving fluorescently labeled ligands showing that the photophysical and chemical properties of the labels have a direct influence on measurement quality and ligand-receptor interactions. This research could be relevant to understanding how compounds like Methyl 3-(hydroxymethyl)-5-nitrobenzoate interact at a molecular level (Wohland et al., 1999).
Solubility and Physicochemical Properties
The solubility of compounds structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate in various organic solvents has been studied using spectroscopic methods. These studies are essential for predicting the solubility of similar compounds in additional organic solvents, which is crucial for their application in various fields (Hart et al., 2017).
Magnetic Properties and Biological Activity
Research on Schiff base ligands containing azo groups, similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has revealed their magnetic properties and biological activities. Such studies contribute to the understanding of how these compounds can be applied in medical and material sciences (Ahmadi & Amani, 2012).
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLFVLQJJIINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443738 | |
Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
CAS RN |
53732-08-4 | |
Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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